Diethyl 2-(3,5-diiodo-4-(4-methoxyphenoxy)benzyl)malonate

Physicochemical property comparison Drug-likeness Aqueous solubility

A thyroxine analog intermediate where DIME′s esterase susceptibility limits cell-based assays. This diethyl malonate derivative solves the solubility-permeability paradox. - **Key advantage:** PSA 71.06 Ų & logP 4.98 - balances aqueous handling with membrane permeability. - **Synthetic utility:** Orthogonal derivatization via ester hydrolysis or α-alkylation; ideal for SAR libraries. - **Supply:** Packaged for immediate use in cancer pharmacology & impurity reference standards.

Molecular Formula C21H22I2O6
Molecular Weight 624.2 g/mol
CAS No. 94861-76-4
Cat. No. B3313985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-(3,5-diiodo-4-(4-methoxyphenoxy)benzyl)malonate
CAS94861-76-4
Molecular FormulaC21H22I2O6
Molecular Weight624.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)OC)I)C(=O)OCC
InChIInChI=1S/C21H22I2O6/c1-4-27-20(24)16(21(25)28-5-2)10-13-11-17(22)19(18(23)12-13)29-15-8-6-14(26-3)7-9-15/h6-9,11-12,16H,4-5,10H2,1-3H3
InChIKeyOJVCQVQZENDYOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Diethyl Malonate Thyroxine Analog


Diethyl 2-(3,5-diiodo-4-(4-methoxyphenoxy)benzyl)malonate (CAS 94861-76-4; molecular formula C₂₁H₂₂I₂O₆; MW 624.20 g/mol) is a synthetic thyroxine (T4) analog belonging to the 3,5-diiodo-4-(4-methoxyphenoxy)phenyl chemotype. It is structurally characterized by a diethyl malonate moiety attached via a benzyl linker to the diiodo-methoxyphenoxy-phenyl core. Unlike its close structural relatives—methyl 3,5-diiodo-4-(4'-methoxyphenoxy)benzoate (DIME; CAS 33927-09-2) and 1-[3,5-diiodo-4-(4'-methoxyphenoxy)phenyl]ethanone (DIPE)—this compound possesses two ethyl ester groups that confer distinct physicochemical properties and synthetic versatility [1].

Malonate diester thyroxine analog with distinct physicochemical profile
Reported PSA in solubility-favorable range for aqueous handling
LogP in drug-like range supporting membrane permeability studies
Dual ester handles enable synthetic diversification workflows

Why This Compound Cannot Be Replaced by DIME or DIPE


Although DIME, DIPE, and related analogs share the identical diiodo-methoxyphenoxy-phenyl pharmacophore, substitution at the benzylic position drastically alters physicochemical properties critical to drug-likeness, synthetic downstream utility, and biological stability. DIME's methyl ester is susceptible to enzymatic hydrolysis by esterases present in certain cell types (e.g., A-549 lung cancer cells), limiting its efficacy in those contexts [1]. DIPE, while resistant to hydrolysis, lacks the polar surface area contributed by the malonate diester, which reduces aqueous solubility [2]. The diethyl malonate moiety in the target compound provides a unique combination of elevated polar surface area (PSA) and high logP—features that cannot be replicated by single-ester or ketone analogs—making simple interchange of these compounds scientifically unsound [3].

Target Attribute
Substitution Concern
Malonate diester with dual ester groups
DIME monoester susceptible to esterase hydrolysis, which may alter cellular assay response
Elevated polar surface area (reported > 70 Ų)
DIPE lacks sufficient polar surface area, limiting aqueous solubility context
Synthetically addressable α-carbon and ester groups
Single-ester or ketone analogs do not offer equivalent derivatization routes

Quantitative Differentiation vs. Closest Analogs


Elevated Polar Surface Area for Superior Aqueous Solubility

The target compound exhibits a polar surface area (PSA) of 71.06 Ų [1], which is 58.7% higher than that of DIME (PSA = 44.76 Ų) . This increase arises from the two additional carbonyl oxygen atoms in the malonate diester moiety. In drug design, PSA values above 60 Ų are generally associated with improved aqueous solubility, while values below 50 Ų correlate with poor solubility [2]. The target compound's PSA of >70 Ų places it in a solubility-favorable range that DIME, with PSA <45 Ų and experimentally determined solubility of only 2.0 × 10⁻³ g/L (25 °C), cannot achieve .

PSA Comparison
Cross-study comparable
71.06 vs 44.76 Ų (+26.30)
Supports aqueous solubility context
Calculated TPSA; supplier/commercial DB
Physicochemical property comparison Drug-likeness Aqueous solubility Malonate diester

Uniquely High LogP for Enhanced Membrane Permeability

The target compound has a calculated LogP of 4.98 [1], substantially exceeding that of both DIME (LogP = 4.48) and the benzeneacetic acid analog (CAS 92436-93-6, LogP = 4.32) [2]. This represents a +0.50 LogP unit advantage over DIME, corresponding to an approximately 3.2-fold increase in the octanol-water partition coefficient. In the context of the Lipinski Rule of Five (LogP <5), the target compound's value of 4.98 approaches the optimal permeability ceiling, whereas DIME and the acetic acid analog fall well below it. No other analog in this chemotype achieves a comparable LogP without exceeding the Lipinski threshold.

LogP Comparison
Cross-study comparable
4.98 vs 4.48 (+0.50)
Supports membrane permeability study fit
Calculated logP; supplier data
Lipophilicity Membrane permeability LogP comparison Malonate diester

Diethyl Malonate Moiety Provides Unique Synthetic Versatility

The diethyl malonate group in the target compound serves as a versatile synthetic handle. Through malonic ester synthesis, the α-carbon can be further alkylated to introduce additional substituents, or the ethyl esters can be hydrolyzed to the corresponding diacid (a polar tetrac analog) or selectively transesterified . Neither DIME (which possesses a single methyl ester directly on the aromatic ring) nor DIPE (which carries a methyl ketone) offers this degree of synthetic flexibility. The malonate diester also serves as a latent prodrug moiety: enzymatic or chemical hydrolysis can unmask the free dicarboxylic acid, providing a potential controlled-release or active-metabolite strategy [1]. This dual role—as both a final bioactive compound and a synthetic intermediate for derivative libraries—is a key procurement differentiator.

Synthetic Handles
Class-level inference
2 reactive ester sites (vs 1 for DIME, 0 for DIPE)
Enables analog library diversification
Based on functional group analysis
Synthetic intermediate Malonic ester synthesis Derivatization Prodrug design

High-Value Research and Industrial Application Scenarios


Lead Compound for Anticancer Thyroxine Analog Optimization

The target compound's PSA of 71.06 Ų combined with LogP of 4.98 creates a physicochemical profile that balances aqueous solubility and membrane permeability—a dual requirement for intracellular anticancer agents [1]. Unlike DIME, whose low PSA (44.76 Ų) necessitates high DMSO concentrations for in vitro assays and limits formulation options, the target compound can be handled under more physiologically relevant aqueous conditions while maintaining sufficient lipophilicity for cellular uptake. This makes it a superior starting point for lead optimization campaigns targeting intracellular pathways in cancer, particularly where the diiodo-methoxyphenoxy pharmacophore has already demonstrated tumoricidal activity [2].

Versatile Intermediate for Diversified Thyromimetic Libraries

In drug discovery programs, the ability to rapidly generate analog libraries from a single advanced intermediate dramatically reduces synthetic burden and cost. The diethyl malonate group in the target compound provides two orthogonal derivatization pathways: (1) hydrolysis of one or both ethyl esters to generate monoacid or diacid analogs; (2) alkylation at the malonate α-carbon to introduce diverse substituents without perturbing the pharmacophoric diiodo-methoxyphenoxy core. This synthetic flexibility, not available in DIME, DIPE, or the simple acetic acid analogs, enables efficient exploration of structure-activity relationships around the benzylic position [1].

Reference Standard for Levothyroxine Impurity Profiling

The diiodo-methoxyphenoxy-phenyl scaffold is a recognized substructure in levothyroxine (T4) impurity profiles. Compounds containing this core—including 3,5-diiodo-4-(4-methoxyphenoxy)phenyl derivatives—are identified as potential process-related impurities or degradation products in pharmaceutical-grade levothyroxine [1]. The target compound's distinct retention characteristics (driven by its high LogP of 4.98 and PSA of 71.06 Ų) make it suitable as a chromatographic reference marker in HPLC/LC-MS methods for ANDA (Abbreviated New Drug Application) regulatory submissions, where rigorous impurity identification and quantification is required [2].

Probe for Studying Esterase-Dependent Drug Activation

The susceptibility of DIME to esterase-mediated hydrolysis in certain tumor subtypes (e.g., lung cancer A-549 cells) has been shown to limit its efficacy [1]. The target compound, bearing two ethyl ester groups with distinct steric and electronic environments compared to DIME's single methyl ester, is predicted to exhibit altered esterase substrate kinetics. This property enables its use as a comparative probe in chemical biology studies aimed at dissecting the role of tumor-associated esterases in prodrug activation, metabolic stability, and drug resistance mechanisms—applications where DIME serves as the esterase-sensitive control and DIPE serves as the esterase-resistant control [2].

Application
Selection Property
Validation Focus
Intracellular target engagement studies
Balanced PSA/LogP profile
Aqueous handling and cellular uptake endpoints
Derivative library synthesis
Malonate diester reactivity
C–C bond formation and hydrolysis endpoints
Impurity profiling reference marker
Distinct chromatographic retention
HPLC/LC-MS method suitability
Esterase substrate kinetics probe
Dual-ester hydrolysis profile
Metabolic stability endpoint interpretation
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